molecular formula C16H11NO3 B1607055 2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 54396-25-7

2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B1607055
CAS RN: 54396-25-7
M. Wt: 265.26 g/mol
InChI Key: IMFBGZCBLOPVCJ-UHFFFAOYSA-N
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Description

2-oxo-N-phenyl-2H-chromene-3-carboxamide, also known as N-Phenyl-2-oxo-2H-chromene-3-carboxamide, is a chemical compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry.

Scientific Research Applications

HIV Integrase Strand Transfer Inhibitors

A series of analogues of 2-oxo-N-phenyl-2H-chromene-3-carboxamide has been evaluated for their potential as HIV-1 integrase (IN) inhibitors. These compounds were synthesized through a two-step pathway starting with 2-hydroxybenzaldehyde and diethyl malonate, followed by hydrolysis and coupling with various aromatic amines. The presence of the chromene-3-carboxamide motif was found to be crucial for enzymatic activity, suggesting its potential application in antiretroviral therapy .

Anti-inflammatory Agents

Research has indicated that the coumarin nucleus, which is part of the 2-oxo-N-phenyl-2H-chromene-3-carboxamide structure, could be developed into anti-inflammatory agents. This application is based on the compound’s ability to modulate inflammatory processes, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Antibacterial and Antifungal Agents

The antibacterial and antifungal properties of compounds containing the coumarin nucleus, such as 2-oxo-N-phenyl-2H-chromene-3-carboxamide, have been documented. This suggests their use in developing new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Anti-cancer Agents

Compounds with the coumarin nucleus have also been explored for their anti-cancer properties. The structure of 2-oxo-N-phenyl-2H-chromene-3-carboxamide may interact with cancer cells’ pathways, potentially leading to new therapeutic approaches for cancer treatment .

Anti-HIV Agents

Apart from its role as an HIV integrase inhibitor, the compound’s overall structure makes it a candidate for broader anti-HIV applications. It could be part of a combination therapy that targets different stages of the HIV life cycle .

properties

IUPAC Name

2-oxo-N-phenylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15(17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)19/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFBGZCBLOPVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80321427
Record name 2-oxo-N-phenyl-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-phenyl-2H-chromene-3-carboxamide

CAS RN

54396-25-7
Record name 2-Oxo-N-phenylchromene-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC375104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-oxo-N-phenyl-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OXO-N-PHENYLCHROMENE-3-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNL77RV7HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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